molecular formula C12H13N3O2 B2400998 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1006433-75-5

3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2400998
CAS No.: 1006433-75-5
M. Wt: 231.255
InChI Key: JHXQZDYYWUZBEO-UHFFFAOYSA-N
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Description

3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid is an organic compound that features a pyrazole ring substituted with an amino group and a methyl group, connected to a benzoic acid moiety

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The specific interaction between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, such as signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

It is known to be soluble in dichloromethane and methanol , which suggests that it may have good bioavailability

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting enzyme activity, modulating receptor signaling, and affecting cell proliferation . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid can be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored under dry inert gas away from oxidizing agents and air . Other factors, such as temperature, pH, and the presence of other chemicals, could also affect its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the formation of the pyrazole ring followed by its functionalization and subsequent attachment to the benzoic acid moiety. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The amino and methyl groups can be introduced through selective substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of these methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid lies in medicinal chemistry. Its structural features allow it to interact with biological targets effectively:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor activity. Studies have shown that modifications can enhance its efficacy against various cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It has shown promise in reducing inflammatory markers, suggesting potential therapeutic roles in treating conditions like arthritis .

Agrochemicals

The compound's ability to modulate biological pathways extends to agricultural applications:

  • Pesticide Development : Its derivatives have been explored as potential pesticides due to their effectiveness against specific pests while being less harmful to beneficial insects. This selectivity is crucial for sustainable agriculture practices .

Material Science

In material science, this compound is investigated for its role in developing advanced materials:

  • Polymer Synthesis : The compound can be utilized as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. These materials are applicable in various industries, including automotive and aerospace .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of modified versions of this compound. The results indicated that certain modifications significantly increased cytotoxicity against breast cancer cells compared to the unmodified compound. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

In another research published in Phytotherapy Research, the anti-inflammatory effects of the compound were evaluated using animal models. The findings demonstrated a marked reduction in paw edema and other inflammatory markers when treated with the compound, suggesting its potential use in developing anti-inflammatory drugs .

Case Study 3: Agrochemical Applications

Research conducted by agricultural scientists focused on the efficacy of this compound as a pesticide. The study found that formulations containing derivatives of this compound were effective against common agricultural pests while exhibiting low toxicity to non-target species. This finding supports its application in eco-friendly pest management strategies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of both the pyrazole and benzoic acid moieties, which confer distinct chemical and biological properties.

Biological Activity

3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid, a compound belonging to the class of pyrazole derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolyl group linked to a benzoic acid moiety. Its IUPAC name is this compound with the molecular formula C12H13N3O2C_{12}H_{13}N_{3}O_{2} and a molecular weight of 231.25 g/mol .

Synthesis

The synthesis typically involves:

  • Formation of the Pyrazolyl Group : Reaction of hydrazine with β-keto esters or β-diketones.
  • Attachment to Benzoic Acid : Coupling reaction to attach the pyrazolyl group to the benzoic acid.
  • Purification : The final compound is purified to achieve a high degree of purity (≥95%) .

Anticancer Properties

Recent studies have shown that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, this compound has been evaluated for its ability to inhibit various cancer cell lines. Notably, it has demonstrated effectiveness against:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
    Research indicates that such compounds can induce cell cycle arrest and apoptosis in cancer cells, primarily through mechanisms involving tubulin polymerization inhibition .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory potential. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models, suggesting its utility in treating inflammatory diseases .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets:

  • Binding to Enzymes/Receptors : The compound may bind to key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : It can induce G2/M phase arrest in cancer cells, leading to increased apoptosis .

Case Studies

A notable study highlighted the synthesis and biological evaluation of several pyrazole derivatives, including this compound. These derivatives were tested against various tumor cell lines, revealing IC50 values in the low micromolar range, indicative of potent anticancer activity .

CompoundCell Line TestedIC50 Value (µM)
3-Amino-Pyrazole DerivativeMDA-MB-2314.22
3-Amino-Pyrazole DerivativeHepG22.28
3-Amino-Pyrazole DerivativePC-30.33

Properties

IUPAC Name

3-[(3-amino-5-methylpyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(6-9)12(16)17/h2-6H,7H2,1H3,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXQZDYYWUZBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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